molecular formula C10H8F2O2 B3111927 Methyl 3-(2,4-difluorophenyl)acrylate CAS No. 186758-21-4

Methyl 3-(2,4-difluorophenyl)acrylate

Cat. No.: B3111927
CAS No.: 186758-21-4
M. Wt: 198.17 g/mol
InChI Key: HLMDQMSXOKRYDF-HWKANZROSA-N
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Description

Methyl 3-(2,4-difluorophenyl)acrylate is an organic compound with the molecular formula C10H8F2O2 and a molecular weight of 198.17 g/mol . This compound is characterized by the presence of a difluorophenyl group attached to an acrylate moiety, making it a valuable intermediate in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(2,4-difluorophenyl)acrylate can be synthesized through several methods. One common approach involves the reaction of 2,4-difluorobenzaldehyde with methyl acrylate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like toluene under reflux conditions . The product is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel complexes can be employed to facilitate the reaction, and advanced purification techniques like chromatography may be used to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,4-difluorophenyl)acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Methyl 3-(2,4-difluorophenyl)acrylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be employed in the development of biologically active molecules for research purposes.

    Medicine: It serves as a precursor in the synthesis of potential drug candidates with therapeutic properties.

    Industry: This compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which methyl 3-(2,4-difluorophenyl)acrylate exerts its effects involves interactions with specific molecular targets and pathways. The difluorophenyl group can participate in various binding interactions, while the acrylate moiety can undergo polymerization or other chemical transformations. These interactions and transformations contribute to the compound’s reactivity and utility in different applications .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2,4-dichlorophenyl)acrylate
  • Methyl 3-(2,4-dibromophenyl)acrylate
  • Methyl 3-(2,4-dimethylphenyl)acrylate

Uniqueness

Methyl 3-(2,4-difluorophenyl)acrylate is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties. These properties can enhance the compound’s reactivity and stability, making it a valuable intermediate in various chemical processes .

Properties

IUPAC Name

methyl (E)-3-(2,4-difluorophenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O2/c1-14-10(13)5-3-7-2-4-8(11)6-9(7)12/h2-6H,1H3/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLMDQMSXOKRYDF-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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